molecular formula C9H17NO2 B073064 ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate CAS No. 1436-61-9

ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Cat. No.: B073064
CAS No.: 1436-61-9
M. Wt: 171.24 g/mol
InChI Key: VODUKXHGDCJEOZ-HTQZYQBOSA-N
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Description

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a cyclohexane ring with an amino group and an ester group attached to it. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate typically involves the cyclopropanation of alkenes followed by various functional group transformations. One common method involves the use of chiral rhodium catalysts to achieve enantioselective synthesis. The process may include steps such as alkylation of glycine equivalents with 1,2-electrophiles, intramolecular cyclization of γ-substituted amino acid derivatives, and cyclopropanation under the action of diazo compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides for amide formation.

Major Products

    Oxidation: Imines or oximes.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity

Biological Activity

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10_{10}H17_{17}NO2_2
  • Chirality : The (1R,2R) configuration plays a crucial role in its biological interactions.

The compound's structure allows it to mimic naturally occurring amino acids, which facilitates its interaction with various biological receptors.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes, thereby modulating biochemical pathways critical for various physiological processes.
  • Receptor Binding : Its chiral nature enables it to bind selectively to certain receptors, influencing neurotransmitter release and activity within the nervous system.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Neurotransmitter Modulation : Studies suggest that this compound may act as a modulator of neurotransmitter systems, which could have implications for treating neurological disorders.
  • Gelling Agent : this compound has demonstrated significant gelation abilities in various organic solvents, indicating potential applications in drug delivery systems and materials science .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylateDifferent stereochemistryMay exhibit different biological activity
Ethyl 2-amino-cyclohexene-1-carboxylateSimilar cyclohexene structureMore unsaturated; potential for different reactivity
4-Aminobutyric acidLinear structureDifferent functional group; GABA analog

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Neuropharmacological Studies : Research has indicated that this compound can influence neurotransmitter pathways, suggesting potential applications in treating conditions such as anxiety or depression.
  • Gelation Properties : A study highlighted its effectiveness as a gelling agent in hexane, outperforming other compounds in terms of minimal gelation concentration. This property could be harnessed in developing advanced materials for pharmaceutical applications .
  • Enzymatic Interactions : Investigations into its role as an enzyme inhibitor have shown promise in modulating metabolic pathways. The specific enzymes targeted by this compound are still under investigation but are believed to play roles in various disease states.

Properties

IUPAC Name

ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODUKXHGDCJEOZ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245110
Record name rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436-61-9
Record name rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1436-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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